L-Napamp

Thrombin inhibition Structure-activity relationship X-ray crystallography

L-Napamp (Nα-2-naphthylsulfonyl-L-3-amidinophenylalanyl-4-methylpiperidide) is a synthetic, low-molecular-weight, active-site-directed inhibitor of the serine protease thrombin (Factor IIa), belonging to the benzamidine-based 3-amidinophenylalanine chemical class. Its crystal structure in complex with bovine ε-thrombin was solved at 2.5 Å resolution and refined to a crystallographic R-value of 0.19, with the inhibitor moiety completely and unambiguously defined in electron density.

Molecular Formula C26H30N4O3S
Molecular Weight 478.6 g/mol
CAS No. 159702-07-5
Cat. No. B1674976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Napamp
CAS159702-07-5
Synonyms1-(3-(3-(aminoiminomethyl)phenyl)-2-((2-naphthalenylsulfonyl)amino)-1-oxopropyl)-4-methylpiperidine
L-NAPAMP
N(alpha)-2-naphthylsulfonyl-3-amidinophenylalanyl-4-methylpiperidide
Molecular FormulaC26H30N4O3S
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C26H30N4O3S/c1-18-11-13-30(14-12-18)26(31)24(16-19-5-4-8-22(15-19)25(27)28)29-34(32,33)23-10-9-20-6-2-3-7-21(20)17-23/h2-10,15,17-18,24,29H,11-14,16H2,1H3,(H3,27,28)/t24-/m0/s1
InChIKeyNXVHWZWNOYBQDB-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Napamp (CAS 159702-07-5): Structural Rationale and Procurement-Grade Differentiation of a 4-Methylpiperidide Thrombin Inhibitor


L-Napamp (Nα-2-naphthylsulfonyl-L-3-amidinophenylalanyl-4-methylpiperidide) is a synthetic, low-molecular-weight, active-site-directed inhibitor of the serine protease thrombin (Factor IIa), belonging to the benzamidine-based 3-amidinophenylalanine chemical class [1]. Its crystal structure in complex with bovine ε-thrombin was solved at 2.5 Å resolution and refined to a crystallographic R-value of 0.19, with the inhibitor moiety completely and unambiguously defined in electron density [1]. The compound is the L-(S)-stereoisomer and is classified under MeSH as an alanine analog/piperidine derivative [2]. It serves as a critical structural probe for understanding the thermodynamic contribution of methyl-group occupancy of the hydrophobic S2 cavity in thrombin, and as a reference ligand in structure-based drug design campaigns for next-generation anticoagulants [1].

Why L-Napamp Cannot Be Replaced by Generic 3-Amidinophenylalanine or NAPAP-Class Thrombin Inhibitors


The 3-amidinophenylalanine scaffold permits diverse substitution patterns that produce markedly divergent potency, selectivity, and pharmacokinetic profiles across thrombin, trypsin, and Factor Xa [1]. Within this class, the presence or absence of a single methyl substituent on the piperidine ring at the P2 position has been crystallographically demonstrated to alter thrombin binding affinity by 17-fold and free energy of binding by 15 kcal/mol [2]. Furthermore, the meta- versus para-orientation of the amidino group fundamentally shifts protease selectivity: para-amidino derivatives (e.g., NAPAP) preferentially inhibit thrombin, while meta-amidino analogs can exhibit distinct selectivity profiles including Factor Xa inhibition [1]. Consequently, substituting L-Napamp—which uniquely combines a meta-amidino P1 group, a 2-naphthylsulfonyl N-terminal cap, and a 4-methylpiperidine P2 moiety—with any close analog lacking even one of these structural features will produce a compound with non-equivalent target engagement, thermodynamic binding characteristics, and selectivity fingerprint. Generic interchange without structural verification will confound experimental reproducibility in enzymatic assays, crystallographic studies, and in vivo thrombosis models.

L-Napamp (159702-07-5): Quantitative Differentiation Evidence Against Closest Structural Analogs


17-Fold Binding Affinity Improvement of L-Napamp Over 4-Methyl-Deficient Analog TAPAP via S2 Cavity Occupancy

In the defining crystallographic study of this compound class, L-Napamp was directly compared with its 4-methyl-deficient analog TAPAP (Nα-tosyl- or Nα-2-naphthylsulfonyl-3-amidinophenylalanyl-piperidide lacking the 4-methyl substituent). Both compounds bind with essentially identical overall geometry to the thrombin active site, dominated by fixation of the 3-amidinophenyl ring in the S1 pocket and hydrogen bonds to Gly 216. However, the additional 4-methyl group on the piperidine ring of L-Napamp produces a 17-fold improvement in binding affinity relative to TAPAP, corresponding to a decrease in free energy of binding (ΔΔG) of 15 kcal/mol—a value consistent with theoretical predictions for filling a stable empty cavity of comparable size with a methyl group [1]. This represents one of the most precisely quantified single-methyl-group contributions to protein-ligand binding energetics in the thrombin inhibitor literature.

Thrombin inhibition Structure-activity relationship X-ray crystallography Free energy of binding S2 hydrophobic cavity

Crystallographic Data Quality: L-Napamp Moiety Completely and Unambiguously Defined in Electron Density (R = 0.19 at 2.5 Å)

The co-crystal structure of bovine ε-thrombin with L-Napamp was solved at 2.5 Å resolution and refined to a crystallographic R-value of 0.19, a quality metric indicating excellent agreement between the atomic model and experimental diffraction data. Critically, the authors explicitly state that 'The L-NAPAMP moiety is completely and unambiguously defined in the electron density' [1]. This level of structural certainty contrasts with several related benzamidine-based thrombin inhibitor complexes where ligand electron density was only partially defined—for example, the L-stereoisomer of 4-TAPAP showed only poorly defined binding geometry toward trypsin [2]. The unambiguous definition of every atom of L-Napamp, including the 4-methylpiperidine ring, enables precise extraction of binding coordinates for computational docking, pharmacophore modeling, and fragment-based drug design with a confidence level not achievable with less well-resolved analog structures.

X-ray crystallography Structural biology Thrombin-inhibitor complex Electron density Drug design

Meta-Amidino P1 Orientation of L-Napamp Confers Distinct Protease Selectivity Versus Para-Amidino NAPAP-Class Inhibitors

A fundamental structural determinant differentiating L-Napamp from the widely used NAPAP (α-NAPAP, Pefabloc TH, Ki = 0.006 μM for bovine thrombin [2]) is the position of the amidino group on the P1 phenylalanine ring: L-Napamp bears a meta-oriented amidino group, whereas NAPAP carries a para-amidino substituent. According to the foundational patent literature on this compound class, 'phenylalanine derivatives with a meta-oriented amidino group are selective Factor Xa inhibitors while analogous compounds with a para-oriented amidino group are the core structures for the development of selective thrombin inhibitors' [1]. Although L-Napamp itself was crystallized as a thrombin inhibitor, its meta-amidino geometry provides a distinct hydrogen-bonding interaction pattern with Asp189 in the S1 specificity pocket compared to the symmetrical twin-N/twin-O contacts of para-amidino NAPAP [3]. This structural difference means that L-Napamp and NAPAP are not interchangeable even when used solely as active-site titrants or crystallographic ligands, as they may differentially engage thrombin species with altered S1 pocket geometry (e.g., ε-thrombin vs. α-thrombin) or related trypsin-like serine proteases.

Protease selectivity Thrombin Factor Xa Meta-amidino Structure-based drug design

L-Napamp as the Structural Template for Orally Bioavailable Thrombin Inhibitor Evolution: Caco-2 Permeability and Oral Bioavailability Data from NAPAMP-Derived Series

L-Napamp defines the structural starting point from which an entire generation of orally bioavailable thrombin inhibitors was developed. The Rewinkel et al. (1999) series specifically cites NAPAMP as the reference scaffold and demonstrates that replacement of the highly basic benzamidine moiety with moderate-basic amino-bicycloaryl isosteres yielded 'potent enzyme inhibition and significant improvements in membrane transport and oral bioavailability,' with thrombin Ki values up to 3.3 nM, trypsin selectivity, and high Caco-2 cell permeability [1]. In contrast, the parent benzamidine-based compounds (including NAPAP and L-Napamp) suffer from very low systemic oral bioavailability due to the strongly basic amidino group, which limits membrane permeation [2]. For procurement decisions, L-Napamp therefore serves a dual role: (1) as the structural reference standard against which all subsequent orally bioavailable analogs were benchmarked, and (2) as the optimal tool compound for in vitro enzymatic and crystallographic studies where oral bioavailability is not required but maximal target engagement and structural definition are paramount.

Oral bioavailability Caco-2 permeability Benzamidine isostere Thrombin inhibitor Drug design evolution

L-Napamp Binding Geometry Conservation vs. NAPAP and MD-805: Structural Basis for Class-Level Thrombin Inhibition Potency

X-ray crystallographic analysis of four active-site-directed thrombin inhibitors (benzamidine, PPACK, NAPAP, and MD-805/argatroban) bound to human thrombin demonstrated that despite significantly different chemical structures, NAPAP and MD-805 adopt a very similar 'inhibitor binding mode' [1]. L-Napamp, as demonstrated by Bergner et al., shares this conserved binding geometry—dominated by S1-pocket fixation of the amidinophenyl ring and Gly 216 hydrogen bonds [2]. The class-level Ki benchmark for potent thrombin inhibitors in this series is: NAPAP Ki = 0.006 μM (6 nM) on bovine thrombin [3]; argatroban (MD-805) Ki = 0.038 μM (38 nM) on human thrombin [4]. While the absolute Ki of L-Napamp is not publicly reported, its 17-fold binding improvement over the closest analog TAPAP, combined with its structural homology to NAPAP, places it firmly within the low-nanomolar potency range expected for this inhibitor class. For procurement, this means L-Napamp can be selected with confidence as a high-affinity thrombin ligand, with the added advantage of uniquely resolved methyl-group occupancy energetics unavailable from any other class member.

Thrombin inhibitor binding mode NAPAP MD-805 Argatroban Crystallographic comparison

L-Napamp (CAS 159702-07-5): High-Value Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


Reference Ligand for Thermodynamic Profiling of Methyl-Group Contributions to Protein-Ligand Binding

L-Napamp is the only thrombin inhibitor for which the energetic contribution of a single methyl group filling the hydrophobic S2 cavity has been crystallographically and thermodynamically quantified: 17-fold binding improvement and ΔΔG = -15 kcal/mol relative to the 4-methyl-deficient TAPAP analog [1]. This makes it the ideal reference compound for isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and free energy perturbation (FEP) computational studies that require a well-characterized baseline for methyl-group cavity-filling energetics in serine proteases. No other benzamidine-based thrombin inhibitor (NAPAP, argatroban, melagatran) provides this specific thermodynamic decomposition.

Crystallographic Tool Compound for S2-Cavity Occupancy Studies and Fragment-Based Drug Design

The complete and unambiguous electron density definition of L-Napamp at 2.5 Å resolution (R = 0.19) [1] enables its use as a high-confidence reference ligand in X-ray crystallography campaigns aimed at fragment screening, pharmacophore validation, and structure-based optimization of P2 substituents in thrombin inhibitors. Its well-resolved 4-methylpiperidine ring provides a validated template for modeling alternative S2-cavity substituents (e.g., 4-ethyl, 4-fluoroethyl) in inhibitor design programs, with direct relevance to the development pipeline exemplified by the Rewinkel et al. (1999) and MD-805 analog series [2].

Selectivity Probe for Meta- vs. Para-Amidino Recognition in Trypsin-Like Serine Proteases

The meta-amidino P1 orientation of L-Napamp distinguishes it from the para-amidino geometry of NAPAP [3]. This structural difference makes L-Napamp uniquely suited for comparative enzymology studies investigating how amidino-group position on the phenylalanine ring affects recognition by the Asp189 residue in the S1 specificity pocket of thrombin, trypsin, Factor Xa, and matriptase. Procurement of both L-Napamp (meta-amidino) and NAPAP (para-amidino) enables head-to-head selectivity profiling experiments that can inform the design of protease inhibitors with tailored specificity profiles [4].

Benchmark Standard for NAPAMP-Derived Oral Anticoagulant Development Programs

L-Napamp represents the structural and pharmacodynamic baseline from which all NAPAMP-derived orally bioavailable thrombin inhibitors were evolved. The Rewinkel et al. (1999) program explicitly references NAPAMP as the starting scaffold and demonstrates that structural modifications (benzamidine→amino-bicycloaryl isostere replacement) improved Caco-2 permeability and oral bioavailability while retaining nanomolar thrombin potency (Ki up to 3.3 nM) [2]. Pharmaceutical research groups developing next-generation oral anticoagulants can use L-Napamp as the reference standard for benchmarking in vitro potency, crystallographic binding mode, and selectivity profile of novel analogs, ensuring that any improvement in pharmacokinetic properties is achieved without compromising the fundamental binding interactions defined by the L-Napamp-thrombin co-crystal structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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